4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Description
4-Amino-2,2-dimethyl-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione is a benzothiopyran-dione derivative characterized by a sulfur-containing fused bicyclic core, a ketone group at position 1, and an amino substituent at position 2.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2,2-dimethyl-1,1-dioxo-3,4-dihydrothiochromen-4-amine |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)7-9(12)8-5-3-4-6-10(8)15(11,13)14/h3-6,9H,7,12H2,1-2H3 |
InChI Key |
OMOMPXHVQLMQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2S1(=O)=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with sulfur and ammonia, followed by oxidation to form the desired benzothiopyran ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyran derivatives.
Scientific Research Applications
4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The benzothiopyran-dione scaffold is versatile, with modifications at positions 4, 7, and 8 significantly altering properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Data Limitations
- Gaps in Evidence : Direct pharmacological or toxicological data for the target compound are absent. Comparisons rely on extrapolation from structurally similar molecules.
Biological Activity
4-Amino-2,2-dimethyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C10H13N1O2S1
- Molecular Weight : 213.28 g/mol
- CAS Number : 235423-04-8
Antioxidant Activity
Research has indicated that compounds similar to 4-amino derivatives exhibit significant antioxidant properties. The antioxidant activity is often assessed using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) methods.
| Compound | DPPH IC50 (µM) | TAC (Ascorbic Acid Equivalents) |
|---|---|---|
| 4-Amino Compound | 44.40 ± 0.00 | 72.84 ± 0.04 |
| Reference (Ascorbic Acid) | 10.00 ± 0.01 | 100.00 ± 0.00 |
These results suggest that the compound may effectively neutralize free radicals, thus contributing to cellular protection against oxidative stress .
Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. For instance, studies have shown that derivatives of this compound exhibit promising cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.
| Cell Line | IC50 Value (µg/mL) | Reference Drug (Doxorubicin) |
|---|---|---|
| A-549 | 22.09 | 9.18 |
| MCF-7 | 6.40 | 15.06 |
The IC50 values indicate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly in the MCF-7 cell line, where it outperformed Doxorubicin, a standard chemotherapeutic agent .
The mechanisms through which 4-amino derivatives exert their biological effects include:
- Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress.
- Cytotoxic Mechanism : Inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of DNA synthesis .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on Antioxidant Properties : A study synthesized a series of chromone derivatives and tested their antioxidant activities using DPPH and hydrogen peroxide scavenging assays. The results demonstrated significant antioxidant potential, supporting the hypothesis that structural modifications can enhance bioactivity .
- Cytotoxicity Evaluation : In vitro evaluations against A-549 and MCF-7 cell lines revealed that certain derivatives displayed IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating their potential as novel anticancer agents .
- Molecular Docking Studies : Computational modeling has been employed to predict binding affinities of these compounds to specific targets involved in cancer progression, reinforcing experimental findings with theoretical support .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
